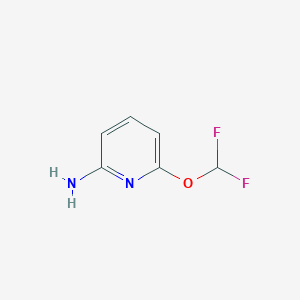

6-(Difluoromethoxy)pyridin-2-amine

Description

Properties

IUPAC Name |

6-(difluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-1-2-4(9)10-5/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOFLAKXMLKVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745137 | |

| Record name | 6-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131007-43-6 | |

| Record name | 6-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(difluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Difluoromethoxy)pyridin-2-amine Synthesis Protocol

[1]

Executive Summary & Strategic Analysis

Target Molecule: 6-(Difluoromethoxy)pyridin-2-amine

CAS: 1131007-43-6 (Free base) / 1206978-29-5 (Ref. var.)

Molecular Formula: C

The 6-(difluoromethoxy)pyridin-2-amine scaffold is a critical pharmacophore in modern medicinal chemistry. The difluoromethoxy group (

This guide details a scalable, high-fidelity synthesis protocol prioritizing the use of Sodium Chlorodifluoroacetate (SCDA) as a solid, shelf-stable source of difluorocarbene. This method circumvents the hazards associated with gaseous chlorodifluoromethane (Freon-22) and high-pressure autoclaves, making it accessible for standard laboratory setups while maintaining high regioselectivity for O-alkylation.

Retrosynthetic Logic & Pathway Selection

The synthesis is best approached via the Direct O-Difluoromethylation of the tautomeric 6-aminopyridin-2-ol (6-amino-2-pyridone). While 2-hydroxypyridines exist in equilibrium with 2-pyridones, reaction conditions can be tuned to favor O-alkylation over N-alkylation.

Selected Pathway: Difluorocarbene Insertion

This route utilizes the in-situ generation of difluorocarbene (

Figure 1: Strategic disconnection showing the atom-economic insertion of difluorocarbene.

Detailed Experimental Protocol

Phase 1: Materials & Reagents Preparation

| Reagent | Equiv. | Role | Critical Specification |

| 6-Aminopyridin-2-ol | 1.0 | Substrate | Dry, >98% purity. |

| Sodium Chlorodifluoroacetate (SCDA) | 2.5 - 3.0 | Carbene Source | Hygroscopic; store in desiccator. |

| Potassium Carbonate (K | 3.0 | Base | Anhydrous, finely ground. |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous (Water <0.05%). |

| Water | Additive | Proton Source | Added during workup/quenching. |

Phase 2: Reaction Execution (Step-by-Step)

Step 1: Solubilization & Deprotonation

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

-

Charge the flask with 6-aminopyridin-2-ol (1.10 g, 10.0 mmol) and Potassium Carbonate (4.15 g, 30.0 mmol).

-

Add Anhydrous DMF (20 mL) via syringe.

-

Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation of the hydroxyl group. Note: The mixture will remain a suspension.

Step 2: Reagent Addition & Carbene Generation

-

Add Sodium Chlorodifluoroacetate (SCDA) (4.57 g, 30.0 mmol) in a single portion.

-

Heat the reaction mixture to 95–100 °C using an oil bath.

-

Mechanistic Insight: At this temperature, SCDA decarboxylates to form the transient difluorocarbene (

). The reaction is often accompanied by mild evolution of CO

-

-

Maintain heating for 4–6 hours . Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting material (polar) should disappear, and a less polar spot (Product) should appear.

Step 3: Quenching & Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Water (100 mL) to quench any remaining carbene source and dissolve inorganic salts.

-

Extract the aqueous phase with Ethyl Acetate (EtOAc) (

).-

Optimization: If the interface is cloudy, add a small amount of brine to break the emulsion.

-

-

Combine the organic layers and wash with Water (

) followed by Brine ( -

Dry the organic phase over anhydrous Na

SO

Phase 3: Purification[2]

Although the patent literature suggests the crude material can often be used directly, for high-purity applications (>98%), purification is required.

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 10% to 40% EtOAc in Hexanes.

-

Observation: The O-alkylated product (Target) typically elutes before any N-alkylated by-product (if present).

-

-

Yield Expectation: 60–75% isolated yield.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

| Technique | Expected Signal / Data | Interpretation |

| LC-MS (ESI+) | Confirms molecular mass. | |

| Diagnostic Signal: The triplet with a large coupling constant confirms the | ||

| Pyridine ring protons. | ||

| Doublet confirms coupling to the single proton. | ||

| Appearance | Off-white solid or viscous orange oil | Depends on purity and crystal habit. |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Alternative "Displacement" Route

For laboratories equipped with high-pressure reactors or lacking SCDA.

If the direct difluoromethylation fails due to substrate-specific interference, the Halogen Displacement Route is the validated alternative.

-

Precursor: Start with 2-Bromo-6-(difluoromethoxy)pyridine (Commercially available or synthesized from 2-bromo-6-hydroxypyridine).

-

Reaction: React with Aqueous Ammonia (28%) or Ammonia in Methanol (7N) .

-

Conditions: Copper(I) oxide (cat.), 100 °C, sealed tube/autoclave, 12-24 h.

-

Advantage: Avoids regioselectivity issues (N vs O alkylation) entirely as the difluoromethoxy group is already installed.

Safety & Handling

-

Sodium Chlorodifluoroacetate: Decomposes to release CO

and trace CO. Use in a well-ventilated fume hood. -

Difluorocarbene: Highly reactive electrophile. Avoid inhalation of reaction vapors.

-

Pressure: Even in open-flask conditions, gas evolution can be rapid. Ensure glassware is not sealed tight without pressure relief.

References

-

BenchChem. (2025).[1] Application Note: A Detailed Protocol for the Selective O-Difluoromethoxylation of 6-Fluoropyridin-2-ol. BenchChem Application Notes. Link

-

Smolecule. (2023).[2] Synthesis of 6-(Difluoromethoxy)pyridin-2-amine. Smolecule Compound Database. Link

-

World Intellectual Property Organization. (2020). WO2020132651A1 - Kif18a inhibitors. Patentscope. Link

-

Hu, J., Zhang, W., & Wang, F. (2009).[3] Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications.[2][3] Link

-

PubChem. (2024). 6-(Difluoromethoxy)pyridin-2-amine Compound Summary. National Library of Medicine. Link

Technical Guide: Spectroscopic Characterization of 6-(Difluoromethoxy)pyridin-2-amine

Executive Summary

Compound: 6-(Difluoromethoxy)pyridin-2-amine

CAS: 1131007-43-6 (Common analog reference: 1192837-63-4)

Formula:

This technical guide provides a rigorous framework for the spectroscopic validation of 6-(difluoromethoxy)pyridin-2-amine, a critical scaffold in medicinal chemistry often utilized as a bioisostere for methoxy-substituted pyridines to improve metabolic stability (via the difluoromethyl effect). The guide synthesizes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, focusing on the diagnostic signatures required to distinguish this specific fluorinated motif from common impurities like the non-fluorinated precursor or regioisomers.

Structural Context & Chemical Logic

The 2,6-disubstituted pyridine core presents a unique electronic environment.[1] The 2-amino group (

This "push-pull" electronic system creates a distinct NMR fingerprint that serves as the primary validation tool.

Critical Impurity Profile

During synthesis (typically via nucleophilic aromatic substitution of 6-halopyridin-2-amines with difluorocarbene sources), common impurities include:

-

Starting Material: 2-amino-6-hydroxypyridine (loss of

). -

N-Alkylation: Formation of pyridone tautomers or N-difluoromethyl species.

-

Regioisomers: If synthesized from di-halopyridines.

Spectroscopic Analysis: The Validation Matrix

Nuclear Magnetic Resonance (NMR)

The definitive confirmation of the

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by a distinctive triplet for the difluoromethoxy proton (

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| Methine | 7.20 -- 7.60 | Triplet ( | Diagnostic Signal. Large geminal H-F coupling confirms | ||

| H-4 | Aromatic | 7.35 -- 7.45 | Triplet ( | Meta to substituents; least shielded ring proton. | |

| H-5 | Aromatic | 6.30 -- 6.40 | Doublet ( | Ortho to | |

| H-3 | Aromatic | 6.05 -- 6.15 | Doublet ( | Ortho to | |

| Amine | 5.80 -- 6.20 | Broad Singlet ( | N/A | Exchangeable; shift varies with concentration/water. |

F NMR (376 MHz, DMSO-

)

This is the most rapid purity check. The signal must appear as a doublet due to coupling with the single methine proton.

-

Shift:

-81.0 to -83.0 ppm. -

Pattern: Doublet (

). -

Coupling:

Hz. -

Note: If a singlet is observed, the proton is absent (impurity).

C NMR (100 MHz, DMSO-

)

Key features include the triplet splitting of the difluoromethoxy carbon and the ipso-carbons.

-

Carbon:

-

C-2 (Amino):

~159.0 ppm. -

C-6 (Ether):

~161.0 ppm.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).

-

Molecular Ion:

. -

Fragmentation Pattern:

-

The

group is relatively labile under high collision energy. -

Loss of 51 Da: Neutral loss of

radical/group is common. -

Loss of 67 Da: Loss of

.

-

Infrared Spectroscopy (FT-IR)

-

Stretch: Dual bands at 3400--3300 cm

-

Stretch (Aromatic): 3100--3000 cm

-

Stretch: Strong, broad band at 1100--1200 cm

-

/

Experimental Protocols & Workflow

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening from exchangeable protons:

-

Solvent Choice: DMSO-

is preferred over -

Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.

-

Tube Quality: Use high-throughput 5mm tubes; filter solution through a cotton plug to remove particulates that cause shimming errors.

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical decision tree for validating the compound's identity and purity.

Caption: Analytical decision tree for the step-by-step spectroscopic validation of 6-(difluoromethoxy)pyridin-2-amine.

Quality Control Criteria

For drug development applications, the following purity thresholds are recommended:

-

HPLC Purity: >98% (UV detection at 254 nm).

-

Residual Solvent: <0.5% (by

H NMR integration). -

Water Content: DMSO-

water peak (

References

-

PubChem Compound Summary. "6-(Difluoromethoxy)pyridin-2-amine (CID 71303866)." National Center for Biotechnology Information. Accessed 2024.[2] Link

- Dolbier, W. R. "Fluorine-19 NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, Wiley-Interscience, 2009.

-

ChemicalBook. "2,6-Difluoropyridine NMR and MS Data." (Provides baseline spectral data for the pyridine core). Link

-

UCSB NMR Facility. "Table of 19F Chemical Shifts." University of California, Santa Barbara. (Reference for difluoromethoxy shift ranges). Link

-

GuideChem. "Safety and Property Data for CAS 1131007-43-6." Link

Sources

Technical Monograph: 6-(Difluoromethoxy)pyridin-2-amine

CAS Number: 1131007-43-6 (Free Base) | CAS Number: 1779124-41-2 (HCl Salt)

Executive Summary

6-(Difluoromethoxy)pyridin-2-amine is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical scaffold for introducing the difluoromethoxy (-OCF₂H) moiety, a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.

Unlike the metabolically labile methoxy group (-OCH₃) or the highly lipophilic trifluoromethoxy group (-OCF₃), the difluoromethoxy substituent offers a balanced physicochemical profile. It modulates lipophilicity (LogP) while retaining hydrogen bond donor capability, often improving the metabolic stability and membrane permeability of kinase inhibitors and GPCR ligands.

This guide details the physicochemical properties, validated synthetic pathways, and strategic application of this compound in drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates computed and experimental values relevant to lead optimization.

| Property | Value / Descriptor | Context |

| IUPAC Name | 6-(Difluoromethoxy)pyridin-2-amine | Systematic Nomenclature |

| Molecular Formula | C₆H₆F₂N₂O | Stoichiometry |

| Molecular Weight | 160.12 g/mol | Fragment-based Drug Design (FBDD) |

| Exact Mass | 160.0448 | Mass Spectrometry (HRMS) |

| LogP (Calc) | ~1.1 | Lipophilicity (Moderate) |

| TPSA | 47.3 Ų | Polar Surface Area |

| H-Bond Donors | 1 (Amino group) + Weak donor (CF₂H) | Interaction potential |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Fluorines) | Interaction potential |

| pKa (Pyridine N) | ~3.5 - 4.5 (Estimated) | Reduced basicity vs. 2-aminopyridine (6.[1]86) due to -I effect of OCF₂H |

Synthetic Methodologies

The synthesis of 6-(Difluoromethoxy)pyridin-2-amine requires careful control of chemoselectivity to favor O-alkylation over N-alkylation. Two primary routes are established in the field.

Route A: Direct O-Difluoromethylation (Preferred)

This method utilizes 6-aminopyridin-2-ol (often existing as the pyridone tautomer) and a difluorocarbene source.

Reagents:

-

Substrate: 6-Aminopyridin-2-ol

-

Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Sodium 2-chloro-2,2-difluoroacetate.

-

Solvent: DMF or NMP (Polar aprotic is essential).

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

Protocol:

-

Dissolution: Dissolve 6-aminopyridin-2-ol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure deprotonation of the hydroxyl group.

-

Carbene Generation: Add Sodium chlorodifluoroacetate (2.0 equiv).

-

Heating: Heat the reaction mixture to 90–100°C for 4–6 hours. Note: The reagent decomposes to generate difluorocarbene (:CF₂), which inserts into the O-H bond.

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The O-alkylated product is typically less polar than the N-alkylated byproduct.

Route B: Amination of Halogenated Precursors

This route avoids the selectivity issue by installing the amine last, using a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SₙAr).

Protocol:

-

Starting Material: 2-Bromo-6-(difluoromethoxy)pyridine.

-

Amination: React with Benzophenone imine (Pd-catalyzed) followed by hydrolysis, or direct reaction with Ammonia in isopropanol (high pressure/temp required).

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and pathway for Route A.

Figure 1: Chemoselective synthesis via difluorocarbene insertion.

Medicinal Chemistry Applications

The "Lipophilic Hydrogen Bond Donor"

The 6-(difluoromethoxy) group is unique because the C-H bond in OCF₂H is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor.

-

Bioisosterism: It effectively replaces Phenols (-OH) or Thiols (-SH).

-

Metabolic Stability: The C-F bond is strong (approx. 116 kcal/mol), blocking metabolic oxidation at the 6-position.

-

Conformational Bias: The anomeric effect prefers a conformation where the C-H bond is anti to the pyridine ring, potentially locking the ligand into a bioactive conformation.

SAR Decision Tree: When to use CAS 1131007-43-6?

Use this logic to determine if this scaffold fits your lead optimization program.

Figure 2: Strategic application of the difluoromethoxy moiety in SAR.

Safety & Handling Protocols

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Target Organ Toxicity: Category 3 (Respiratory Irritant).

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer systems.

References

-

Zafrani, Y., et al. (2017).[4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Retrieved from [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

-

PubChem. (2025).[5][2][3] Compound Summary: 6-(Difluoromethoxy)pyridin-2-amine.[6][7][8] National Library of Medicine. Retrieved from [Link]

Sources

- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 2. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-二氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]

- 7. 1779124-41-2|6-(Difluoromethoxy)pyridin-2-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

Technical Monograph: Reactivity & Synthesis of 6-(Difluoromethoxy)pyridin-2-amine

Executive Summary

6-(Difluoromethoxy)pyridin-2-amine (CAS: 1131007-43-6) represents a critical scaffold in modern drug discovery, bridging the gap between traditional alkoxypyridines and their perfluorinated analogs. Unlike the trifluoromethoxy group (–OCF₃), which is purely lipophilic and non-polar, the difluoromethoxy group (–OCHF₂) acts as a lipophilic hydrogen bond donor . This unique electronic duality allows the molecule to modulate logP while retaining specific interactions with biological targets, making it a superior bioisostere for methoxy or hydroxy groups in kinase inhibitors and GPCR ligands.

This guide details the synthesis via difluorocarbene insertion, the divergent reactivity of the 2-amino-6-alkoxy system, and the handling protocols required for high-integrity experimentation.

Physicochemical & Electronic Profile

To deploy this scaffold effectively, one must understand the electronic push-pull system established by the 2,6-substitution pattern.

Electronic Modulation

The pyridine ring is electron-deficient. The 2-amino group is a strong resonance donor (+R), while the 6-difluoromethoxy group exerts a unique influence:

-

Inductive Effect (-I): The fluorine atoms make the oxygen significantly more electron-withdrawing than a methoxy group, lowering the pKa of the pyridine nitrogen.

-

Resonance Effect (+R): The oxygen lone pair still donates into the ring, but less effectively than a methoxy group due to the electronegativity of the –CHF₂ moiety.

Comparative Properties Table

| Property | –OCH₃ Analog | –OCHF₂ (Target) | –OCF₃ Analog | Impact on Drug Design |

| Hammett Constant ( | -0.27 | -0.03 | +0.35 | OCHF₂ is electronically neutral/mildly withdrawing compared to OMe. |

| H-Bond Donor Ability | None | Weak (C-H...O) | None | The CF₂H proton can interact with carbonyls in active sites. |

| Metabolic Stability | Low (O-dealkylation) | High | High | Blocks CYP450 oxidative dealkylation. |

| Lipophilicity ( | -0.02 | +0.65 | +1.04 | Increases permeability without the extreme hydrophobicity of OCF₃. |

Synthesis Strategy: Difluorocarbene Insertion

The most robust route to 6-(difluoromethoxy)pyridin-2-amine avoids the harsh conditions of nucleophilic aromatic substitution on fluorinated pyridines. Instead, we utilize the O-difluoromethylation of 6-aminopyridin-2-ol (or its N-protected variant) using a difluorocarbene source.

Mechanism of Action

The reaction typically employs Sodium Chlorodifluoroacetate (SCDA) .[1] Upon heating in a polar aprotic solvent, SCDA decarboxylates to release difluorocarbene (:CF₂) . The pyridone oxygen attacks this electrophilic carbene, followed by a proton transfer to fix the difluoromethyl group.

Synthesis Workflow Visualization

Figure 1: Mechanism of O-difluoromethylation via Sodium Chlorodifluoroacetate (SCDA) mediated carbene insertion.

Reactivity Profile

The 2-amino group is the primary handle for elaboration, but the presence of the 6-OCHF₂ group dictates specific reaction conditions.

N-Functionalization (Buchwald-Hartwig Coupling)

The electron-withdrawing nature of the OCHF₂ group slightly reduces the nucleophilicity of the exocyclic amine compared to 2-aminopyridine.

-

Challenge: Competitive binding of the pyridine nitrogen to Pd catalysts.

-

Solution: Use of bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) to favor reductive elimination and prevent catalyst poisoning.

Electrophilic Aromatic Substitution (EAS)

The 3- and 5-positions are activated by the amino and alkoxy groups.

-

Halogenation: Bromination with NBS occurs preferentially at the 5-position (para to the amino group).

-

Caution: The OCHF₂ group is stable to standard EAS conditions, but strong Lewis acids (e.g., AlCl₃) should be avoided to prevent cleavage of the ether linkage.

Chemical Stability of the OCHF₂ Group

-

Acid Stability: Stable to dilute HCl and TFA at room temperature. Prolonged heating in strong acid can hydrolyze the group back to the pyridone.

-

Base Stability: Highly stable to hydroxides and carbonates, making it compatible with Suzuki/Sonogashira coupling conditions.

Experimental Protocols

Protocol A: Synthesis via Sodium Chlorodifluoroacetate (SCDA)

Rationale: This method avoids the use of ozone-depleting Freon gases and provides high regioselectivity for O-alkylation over N-alkylation.

Reagents:

-

6-Aminopyridin-2-ol (1.0 eq)

-

Sodium chlorodifluoroacetate (SCDA) (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent: DMF (anhydrous) or DMF/Water (9:1)

Step-by-Step:

-

Setup: Charge a pressure-rated reaction vessel (or round bottom flask with efficient reflux condenser) with 6-aminopyridin-2-ol (10 mmol) and K₂CO₃ (20 mmol) in DMF (20 mL).

-

Degassing: Sparge the mixture with nitrogen for 15 minutes.

-

Addition: Add Sodium chlorodifluoroacetate (25 mmol) in a single portion.

-

Reaction: Heat the mixture to 100°C for 4-6 hours. Note: Evolution of CO₂ gas will occur; ensure proper venting.

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Validation: Confirm product via ¹H NMR (Look for the triplet at

7.2-7.6 ppm,

Protocol B: Pd-Catalyzed Amidation (General Procedure)

Rationale: Optimized for electron-deficient aminopyridines.

Reagents:

-

6-(Difluoromethoxy)pyridin-2-amine (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane

Step-by-Step:

-

Combine amine, aryl bromide, base, and catalyst/ligand in a vial.

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous dioxane.

-

Heat at 100°C for 12 hours.

-

Filter through Celite and purify.

Medicinal Chemistry Applications

The "Lipophilic Hydrogen Bond Donor"

The difluoromethyl hydrogen is sufficiently acidic to act as a weak hydrogen bond donor. In kinase inhibitors, this allows the OCHF₂ group to interact with the hinge region or gatekeeper residues, a property not shared by the OCF₃ group.

Logic Map: Structural Optimization

Figure 2: Decision tree for selecting difluoromethoxy bioisosteres in lead optimization.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Hu, J., et al. (2017). "Sodium Chlorodifluoroacetate (SCDA): A Widely Used Difluorocarbene Precursor." Encyclopedia of Reagents for Organic Synthesis.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

PubChem Database. (n.d.). "6-(Difluoromethoxy)pyridin-2-amine Compound Summary." National Center for Biotechnology Information.

-

Fier, P. S., et al. (2017). "Direct Difluoromethylation of Alcohols and Phenols." Organic Letters.

Sources

Technical Monograph: 6-(Difluoromethoxy)pyridin-2-amine

This technical guide provides an in-depth analysis of 6-(Difluoromethoxy)pyridin-2-amine , a critical intermediate in modern medicinal chemistry. It synthesizes physicochemical data, synthetic protocols, and reactivity profiles to support drug development workflows.

CAS Number: 1131007-43-6 Formula: C₆H₆F₂N₂O Molecular Weight: 160.12 g/mol IUPAC Name: 6-(Difluoromethoxy)pyridin-2-amine[1]

Executive Summary

6-(Difluoromethoxy)pyridin-2-amine represents a strategic scaffold in fragment-based drug discovery (FBDD). It serves as a bioisostere for 2-amino-6-methoxypyridine, where the difluoromethoxy (

Physicochemical Profile

The introduction of fluorine atoms drastically alters the electronic landscape of the pyridine ring compared to its methoxy analogs.

Table 1: Comparative Physicochemical Properties

| Property | Value / Characteristic | Impact on Drug Design |

| LogP (Calc) | ~1.4 - 1.6 | Increased lipophilicity vs. methoxy analogs ( |

| pKa (Pyridine N) | ~2.5 - 3.5 (Est.) | Significantly lower than 2-aminopyridine (6.86) due to the electron-withdrawing inductive effect ( |

| H-Bonding | Donor (Amine + | The |

| Solubility | Low in neutral aq. buffer (<1 mM) | Requires organic co-solvents (DMSO, MeOH) for stock solutions; highly soluble in DCM/EtOAc. |

| Electronic State | Electron-Deficient Ring | Deactivated towards |

Synthetic Methodologies

The synthesis of 6-(Difluoromethoxy)pyridin-2-amine is non-trivial due to the competing nucleophilicity of the exocyclic amine and the pyridone oxygen tautomer. The most robust route involves the difluoromethylation of 6-hydroxypyridin-2-amine (or its tautomer, 6-aminopyridin-2(1H)-one).

Core Synthetic Pathway

The preferred method utilizes sodium chlorodifluoroacetate as a difluorocarbene source. This reagent decomposes thermally to generate

Reaction Scheme:

Detailed Experimental Protocol

Note: This protocol is designed for self-validation. The evolution of

Reagents:

-

6-Aminopyridin-2(1H)-one (Precursor): 1.0 eq

-

Sodium chlorodifluoroacetate (

): 2.5 eq -

Potassium Carbonate (

): 2.0 eq -

Solvent: DMF (N,N-Dimethylformamide) / Water (9:1 ratio)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 6-aminopyridin-2(1H)-one (10 mmol) and

(20 mmol). -

Solvation: Add DMF (25 mL) and Water (2.5 mL). The water is critical to solubilize the base and facilitate the proton transfer. Heat the mixture to 60°C for 15 minutes to ensure deprotonation of the hydroxyl group.

-

Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) in portions to control the rate of gas evolution (

). -

Reaction: Heat the system to 100°C . Maintain this temperature for 4–6 hours.

-

Mechanism:[1] The carboxylate decarboxylates to form the difluorocarbene (

), which is trapped by the phenoxide/pyridone oxygen.

-

-

Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (

). -

Purification: Wash the combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a white to off-white solid.

Synthetic Logic Diagram

Caption: Mechanistic flow for the synthesis of 6-(Difluoromethoxy)pyridin-2-amine via difluorocarbene insertion.

Chemical Reactivity & Functionalization

The compound possesses two distinct reactive centers: the exocyclic amine and the pyridine ring .

Amine Reactivity (Nucleophilic)

The 2-amino group is less nucleophilic than aniline due to the electron-withdrawing nature of the pyridine nitrogen and the

-

Acylation/Amidation: Requires activated esters or acid chlorides. Often used to couple with carboxylic acids in kinase inhibitor synthesis (e.g., forming amide linkers).

-

Buchwald-Hartwig Coupling: Can serve as the amine partner in Pd-catalyzed cross-couplings to form biaryl amines.

-

Sandmeyer Reaction: The amine can be converted to a halide (Cl, Br, I) via diazotization, allowing for further functionalization of the C2 position.

Pyridine Ring Reactivity (Electrophilic)

The ring is highly deactivated.

-

Electrophilic Aromatic Substitution (

): Direct halogenation or nitration will occur ortho/para to the amine (positions 3 and 5), but requires harsh conditions. -

Lithiation: Directed ortho-lithiation (DoM) is difficult due to the acidity of the amine protons. Protection of the amine (e.g., as a pivalamide) is required to lithiate at C3.

Reactivity Map[1]

Caption: Functionalization pathways for 6-(Difluoromethoxy)pyridin-2-amine in medicinal chemistry.

Medicinal Chemistry Applications

Bioisosterism

The

-

Methoxy (

): Similar steric bulk but reduced electron donation and increased lipophilicity. -

Hydroxyl (

): The C-H bond in

Metabolic Stability

The difluoromethoxy group blocks metabolic dealkylation. Unlike methoxy groups, which are rapidly O-demethylated by Cytochrome P450 enzymes, the C-F bonds in

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risks: As a fluorinated pyridine, thermal decomposition may release hydrogen fluoride (HF) and toxic nitrous oxides (

). -

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is generally stable but should be protected from strong oxidizers.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

-

Synthesis of Difluoromethoxyarenes

-

Difluorocarbene Reagents

-

Chen, F., et al. (2006). Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacetate. Journal of Organic Chemistry. Link

-

-

Pyridine Reactivity & Properties

-

Medicinal Chemistry of Fluorine

-

Compound Data

Sources

- 1. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]

- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-二氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 6-(Difluoromethoxy)pyridin-2-amine

Executive Summary

Target Molecule: 6-(Difluoromethoxy)pyridin-2-amine

CAS: 119283-60-2

Molecular Formula:

This technical guide details the scalable synthesis of 6-(Difluoromethoxy)pyridin-2-amine. While historical methods utilized chlorodifluoromethane gas (Freon-22), modern pharmaceutical process chemistry favors solid difluoromethylating reagents to improve safety profiles and reproducibility.[1] This guide focuses on the Sodium Chlorodifluoroacetate (SCDA) route, which generates reactive difluorocarbene (

The core challenge in this synthesis is controlling regioselectivity. The starting material, 6-aminopyridin-2-ol, exists in tautomeric equilibrium with its pyridone form, presenting two nucleophilic sites: the oxygen (O-alkylation) and the ring nitrogen (N-alkylation).[1] This protocol utilizes "Hard/Soft Acid-Base" (HSAB) principles and solvent effects to drive the reaction exclusively toward the desired O-difluoromethyl ether.[1]

Strategic Analysis of Synthetic Routes

The synthesis of difluoromethoxy-heterocycles has evolved significantly.[1] Below is a comparison of the three primary industrial routes.

| Feature | Route A: Gas Phase (Freon-22) | Route B: Solid Reagent (SCDA) | Route C: Phosphonate |

| Reagent | |||

| Mechanism | Carbene Insertion | Thermal Decarboxylation | Radical/Carbene |

| Equipment | Autoclave / Pressurized Vessel | Standard Glassware | Standard Glassware |

| Safety | High Risk (Pressurized gas) | Moderate ( | Low |

| Cost | Low (Commodity chemical) | Moderate | High |

| Selectivity | Variable | High (O-selective with | High |

| Verdict | Obsolete (Ozone depleting) | Preferred (Scalable/Green) | Niche (Small scale) |

Decision Pathway (Graphviz)[1]

Caption: Decision logic favoring the SCDA solid reagent route for safety and environmental compliance.

Deep Dive: The Preferred Patent Protocol (SCDA)[1]

This protocol is synthesized from "best practice" methodologies found in patents such as WO2008136324 and WO2011029054 , adapted for the specific amino-pyridine scaffold.[1]

Mechanism of Action

The reaction proceeds via the thermal decomposition of sodium chlorodifluoroacetate.[1]

-

Decarboxylation: At temperatures >90°C, the carboxylate loses

to form a chlorodifluoromethyl anion.[1] -

Alpha-Elimination: Chloride is eliminated, generating the singlet difluorocarbene (

).[1] -

Insertion: The pyridin-2-ol oxygen attacks the electrophilic carbene.[1] Proton transfer completes the formation of the

bond.[1]

Critical Insight (The "Water Effect"): The presence of water is detrimental.[1] Water reacts with difluorocarbene 1000x faster than the phenol/pyridinone, converting it to carbon monoxide and HF.[1] Strict anhydrous conditions are mandatory.

Experimental Protocol

Reagents:

-

Substrate: 6-Aminopyridin-2-ol (1.0 equiv) [CAS: 23628-31-1][1]

-

Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)[1]

-

Base: Cesium Carbonate (

) (1.5 equiv)[1] -

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 vol)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer. Connect the condenser outlet to a bleach scrubber (to neutralize any trace carbene or acidic vapors).[1]

-

Charging: Under a nitrogen atmosphere, charge the flask with 6-aminopyridin-2-ol (10.0 g, 90.8 mmol) and Cesium Carbonate (44.4 g, 136.2 mmol).

-

Solvation: Add anhydrous DMF (100 mL). Stir at room temperature for 15 minutes to ensure deprotonation/formation of the phenoxide anion.

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (34.6 g, 227 mmol) in a single portion.

-

Note: Some protocols suggest dropwise addition of a solution, but solid addition is viable if temperature is controlled.[1]

-

-

Reaction: Heat the mixture to 100°C .

-

Observation: Vigorous evolution of

gas will occur between 90-100°C. Ensure venting is adequate.[1]

-

-

Monitoring: Maintain 100°C for 4–6 hours. Monitor by HPLC/TLC.[1] The starting material (polar) should disappear, and a less polar product spot should appear.[1]

-

Workup:

Purification & Characterization

The crude material often contains traces of the N-difluoromethyl isomer (usually <10%).[1]

-

Yield: Expected isolated yield is 55–65%.[1]

Data Summary Table:

| Parameter | Specification |

| Appearance | Off-white to pale yellow solid |

| 1H NMR (DMSO-d6) | |

| 19F NMR | |

| MS (ESI) |

Process Visualization

Reaction Pathway & Mechanism (Graphviz)[1]

Caption: Mechanistic flow showing the generation of difluorocarbene and its subsequent interception by the pyridinate anion.[1]

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion | Carbene quenching by moisture.[1] | Dry DMF over molecular sieves (4Å). Ensure |

| High N-Alkylation | Solvent/Cation mismatch.[1] | Switch base to |

| Violent Gas Evolution | Too rapid heating.[1] | Ramp temperature from 60°C to 100°C over 1 hour.[1] |

| Emulsion in Workup | DMF presence in aqueous layer.[1] | Wash organic layer thoroughly with saturated |

References

-

Preparation of difluoromethoxy derivatives. Source: World Intellectual Property Organization (WO2008136324).[1] Relevance: Describes the general conditions for SCDA mediated difluoromethylation of heteroaromatics. Link:[1]

-

Process for the preparation of 2-amino-pyridine derivatives. Source: World Intellectual Property Organization (WO2011029054).[1] Relevance: Provides insight into the handling of aminopyridine intermediates and purification strategies. Link:[1]

-

Difluoromethylation of phenols and thiophenols with sodium chlorodifluoroacetate. Source:Journal of Fluorine Chemistry, Vol 128, Issue 10.[1] Relevance: Establishes the mechanistic baseline for the thermal decomposition of SCDA. Link:[1]

-

Regioselective alkylation of 2-pyridones. Source:Tetrahedron Letters, "Cesium carbonate promoted O-alkylation of 2-pyridones."[1] Relevance: Validates the use of Cesium bases to favor O- over N-alkylation in tautomeric systems. Link:[1]

Sources

Characterization of 6-(Difluoromethoxy)pyridin-2-amine: A Technical Guide

Executive Summary & Strategic Value

Compound: 6-(Difluoromethoxy)pyridin-2-amine

CAS: 1131007-43-6

Formula:

In the landscape of Fragment-Based Drug Discovery (FBDD), 6-(difluoromethoxy)pyridin-2-amine represents a high-value pharmacophore. It serves as a strategic bioisostere for 2-amino-6-methoxypyridine. The substitution of the methoxy group (

Key Medicinal Chemistry Advantages:

-

Lipophilic Hydrogen Bond Donor: Unlike a methoxy group, the

moiety acts as a weak hydrogen bond donor due to the polarization of the C-H bond by the geminal fluorine atoms. -

Metabolic Stability: The fluorination blocks the rapid oxidative O-demethylation often seen with methoxy-pyridines (CYP450 metabolism).

-

pKa Modulation: The electron-withdrawing effect of the fluorine atoms lowers the basicity of the pyridine nitrogen, potentially improving membrane permeability by increasing the fraction of neutral species at physiological pH.

Synthesis & Process Chemistry

Objective: To provide a scalable, high-fidelity protocol for the synthesis of the target compound with high regioselectivity.

Retrosynthetic Analysis

The primary challenge in synthesizing this molecule is achieving exclusive O-alkylation over N-alkylation. 2-amino-6-hydroxypyridine exists in tautomeric equilibrium with its pyridone form. Direct alkylation can lead to mixtures.

Recommended Route: Difluoromethylation of N-protected 6-aminopyridin-2-ol using sodium chlorodifluoroacetate (SCDA).

Validated Experimental Protocol

Reaction Class: Difluorocarbene insertion.

Reagents:

-

Substrate: N-(6-hydroxy-2-pyridyl)acetamide (Protection of amine is critical for high purity).

-

Reagent: Sodium Chlorodifluoroacetate (

) - Source of -

Base: Potassium Carbonate (

). -

Solvent: DMF/Water (9:1) - Water aids in the solubility of the salt and proton transfer.

Step-by-Step Workflow:

-

Setup: In a pressure-rated vessel (or round bottom with efficient reflux), dissolve N-(6-hydroxy-2-pyridyl)acetamide (1.0 eq) and

(1.5 eq) in DMF. -

Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 eq). Note: Excess is required due to the rapid hydrolysis of the carbene intermediate.

-

Carbene Generation: Heat the mixture to 95-100°C for 4-6 hours. The reagent decarboxylates to release difluorocarbene (

), which inserts into the O-H bond. -

Workup: Cool to RT. Dilute with EtOAc and wash with brine (3x) to remove DMF. Dry over

. -

Deprotection: Treat the intermediate with 2N NaOH in MeOH (reflux, 1h) to remove the acetyl group.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Process Logic Visualization

The following diagram illustrates the decision matrix and reaction flow, highlighting the critical control points for regioselectivity.

Caption: Synthesis workflow emphasizing the necessity of amine protection to ensure regioselective O-difluoromethylation.

Structural Characterization & Analysis

Objective: To define the self-validating analytical signatures that confirm identity.

NMR Spectroscopy (The Diagnostic Standard)

The most definitive proof of the difluoromethoxy group is the Triplet in the proton NMR with a massive coupling constant (Geminal H-F coupling).

Predicted 1H NMR Data (400 MHz, DMSO-d6):

| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |

| 7.40 - 7.80 | Triplet (t) | Diagnostic Signal. The large coupling confirms the H is attached to a C with two F atoms. | ||

| Py-H4 | 7.35 | Triplet (t) | Meta-coupling to H3/H5. | |

| Py-H3 | 6.20 | Doublet (d) | Ortho to amine (shielded). | |

| Py-H5 | 6.45 | Doublet (d) | Ortho to ether (shielded). | |

| 6.00 | Broad Singlet | - | Exchangeable protons. |

19F NMR Data:

-

Shift:

ppm. -

Pattern: Doublet (d) with

Hz. -

Note: The appearance of a doublet in the fluorine spectrum mirroring the coupling in the proton spectrum validates the

moiety.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Ion:

. -

Fragmentation Pattern: Loss of

(50 Da) is a common neutral loss in fragmentation studies of difluoromethyl ethers.

Physicochemical Properties & Bioisosterism

Objective: To quantify the "Fluorine Effect" for medicinal chemistry optimization.

The substitution of hydrogen atoms with fluorine drastically alters the electronic landscape of the molecule.

Comparative Property Table

| Property | 2-amino-6-methoxypyridine | 6-(Difluoromethoxy)pyridin-2-amine | Impact on Drug Design |

| LogP (Lipophilicity) | ~0.9 | ~1.4 | Improved membrane permeability; higher hydrophobic binding. |

| H-Bond Donor | The acidic C-H can act as a weak donor to carbonyls in the target protein. | ||

| Metabolic Stability | Low (O-demethylation) | High | The C-F bond strength blocks oxidative metabolism at the ether carbon. |

| Pyridine Basicity (pKa) | ~6.5 | ~3.5 - 4.0 | Reduced basicity reduces lysosomal trapping and hERG liability. |

Structure-Activity Relationship (SAR) Logic

The following diagram details how the difluoromethoxy group influences target binding and pharmacokinetics (PK).

Caption: Mechanistic impact of the difluoromethoxy group on Pharmacokinetics (PK) and Pharmacodynamics (PD).

Safety & Handling

-

Sodium Chlorodifluoroacetate: Solid source of difluorocarbene.[2][3] It is stable at room temperature but decomposes to release

, NaCl, and -

Target Compound: Treat as a standard organic amine. Avoid inhalation. No specific acute toxicity data is available in public ECHA databases, so generic "Irritant" (H315, H319, H335) precautions apply.

References

-

Bioisosterism of Difluoromethyl Group

- Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.

-

Synthesis via Sodium Chlorodifluoroacetate

-

Fier, P. S., et al. "Direct Difluoromethylation of Phenols and Heterocycles." Journal of the American Chemical Society.[4] (General methodology reference for SCDA usage).

-

-

Compound Data & Identifiers

-

PubChem CID: 71303866 (6-(difluoromethoxy)pyridin-2-amine).[1]

-

-

Medicinal Chemistry Context (Fluorine in Drug Design)

- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

6-(Difluoromethoxy)pyridin-2-amine molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of 6-(Difluoromethoxy)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of 6-(Difluoromethoxy)pyridin-2-amine, a heterocyclic building block of increasing importance in medicinal and agricultural chemistry. We will dissect its molecular architecture, exploring the profound influence of the difluoromethoxy substituent on the compound's physicochemical properties, reactivity, and biological potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and strategic application in the design of novel bioactive molecules.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2] The strategic introduction of fluorine-containing functional groups onto this privileged heterocycle has become a powerful tool for modulating molecular properties. 6-(Difluoromethoxy)pyridin-2-amine (Molecular Formula: C₆H₆F₂N₂O) is a prime example of this design strategy.[3] It features a pyridine core substituted with an amino group at the 2-position and, critically, a difluoromethoxy (-OCHF₂) group at the 6-position.[3] This unique combination of functional groups imparts a distinct set of electronic and steric properties that are highly sought after in modern drug discovery.[3]

Molecular Structure and Physicochemical Profile

The defining feature of 6-(Difluoromethoxy)pyridin-2-amine is the interplay between the electron-donating amino group and the powerfully electron-withdrawing difluoromethoxy group, mediated through the aromatic pyridine ring.

Core Properties and Data

A summary of the key physicochemical properties is presented below. It is noteworthy that while the compound is commercially available for research, comprehensive experimental data on its physical properties remains limited in public literature.[4]

| Property | Value / Description | Source |

| Molecular Formula | C₆H₆F₂N₂O | [3][4] |

| Molecular Weight | 160.12 g/mol | [4] |

| CAS Number | 1131007-43-6 | [4] |

| pKa | 4.9 ± 0.2 | [3] |

| Solubility | >10 mM in Dimethyl sulfoxide (DMSO); ~5 mM in ethanol | [3] |

| Appearance | Typically a solid at room temperature. | Inferred |

The Electronic Impact of the Difluoromethoxy Group

The -OCHF₂ group exerts a profound influence on the electronic landscape of the pyridine ring. Unlike a simple methoxy group (-OCH₃), which is a moderate electron-donating group via resonance, the two highly electronegative fluorine atoms in the difluoromethoxy group create a strong inductive electron-withdrawing effect.[3]

This electron withdrawal has a critical consequence: it significantly reduces the basicity of the pyridine ring nitrogen. Potentiometric titration studies have determined the pKa of 6-(difluoromethoxy)pyridin-2-amine to be approximately 4.9.[3] This is a substantial decrease compared to the pKa of the parent compound, 2-aminopyridine (pKa ≈ 6.7), directly illustrating the powerful inductive effect of the -OCHF₂ substituent.[3] This modulation of basicity is a key consideration in drug design, as it affects the compound's ionization state at physiological pH, influencing solubility, membrane permeability, and receptor binding interactions.

Spectroscopic Characterization

Full characterization relies on a combination of standard spectroscopic techniques. While specific spectra for this compound are not widely published, the expected features can be reliably predicted.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. The predicted mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 161.05210.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The most characteristic signal would be a triplet in the range of 6.5-7.5 ppm, corresponding to the single proton of the -OCHF₂ group, with a large coupling constant (²JH-F) of approximately 70-80 Hz.

-

¹³C NMR: The carbon spectrum would show six distinct signals. The carbon of the -OCHF₂ group would appear as a triplet due to one-bond coupling to the two fluorine atoms. The chemical shifts of the pyridine ring carbons would be shifted according to the electronic effects of the two substituents.

-

¹⁹F NMR: The fluorine NMR spectrum would provide the most unambiguous evidence for the difluoromethoxy group, showing a doublet centered around -80 to -90 ppm, coupled to the single proton of the methoxy group.

Synthesis and Chemical Reactivity

The synthesis of 6-(Difluoromethoxy)pyridin-2-amine typically involves the strategic introduction of the difluoromethoxy and amino groups onto a pre-existing pyridine ring.

Synthetic Strategies

Several laboratory-scale approaches have been developed to access this valuable building block.[3]

-

Nucleophilic Aromatic Substitution (SₙAr): A common and direct approach involves the SₙAr reaction on a highly activated pyridine precursor, such as a 2,5,6-tri-substituted pyridine where the substituents at the 2- and 6-positions are good leaving groups (e.g., fluorine or chlorine). The reaction can proceed in a stepwise manner, first introducing the amino functionality (or a precursor like hydrazine) followed by the difluoromethoxy group, or vice versa.[3]

-

Difluoromethylation: Another strategy involves the direct difluoromethylation of a 6-hydroxy-pyridin-2-amine precursor using specialized difluoromethylating agents under basic conditions.[3]

Workflow: Synthesis via Nucleophilic Aromatic Substitution

The following diagram illustrates a plausible synthetic pathway starting from a multi-halogenated pyridine, a common strategy for building substituted pyridines.

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity

The molecule possesses two primary sites of reactivity: the exocyclic amino group and the pyridine ring itself.

Caption: Key reactive sites on 6-(Difluoromethoxy)pyridin-2-amine.

-

Amino Group: The 2-amino group behaves as a typical nucleophile and can readily undergo acylation, alkylation, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures.

-

Pyridine Ring: While the ring is electron-deficient, the presence of the strong activating amino group can facilitate electrophilic substitution at the 3- and 5-positions. Conversely, metalation followed by quenching with an electrophile is also a viable strategy for functionalization.

Applications in Drug Discovery

The true value of 6-(Difluoromethoxy)pyridin-2-amine lies in its role as a molecular scaffold. The -OCHF₂ group is often employed as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), or even carboxylic acid groups, offering a unique combination of properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

-

Lipophilicity and Permeability: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Receptor Binding: The -OCHF₂ group is a weak hydrogen bond acceptor but can also engage in favorable dipole-dipole or other non-covalent interactions within a protein binding pocket, potentially increasing binding affinity and selectivity.

-

Potential Biological Activities: Pyridine derivatives are known to exhibit a vast range of biological activities. Incorporating the 6-(difluoromethoxy)pyridin-2-amine core into larger molecules has been explored for developing agents with anticancer, antimicrobial, and enzyme inhibitory properties.[3]

Experimental Protocol: Synthesis and Characterization

To ensure scientific integrity, any described protocol must be self-validating. The following provides a representative, detailed methodology for a two-step synthesis and subsequent characterization.

Synthesis of 6-chloropyridin-2-amine (Intermediate)

-

Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 2,6-dichloropyridine (1.0 eq) and anhydrous dioxane (10 mL/g of starting material).

-

Reaction: Add copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq). Finally, add a 28% aqueous ammonium hydroxide solution (5.0 eq).

-

Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup & Purification: Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure intermediate.

Synthesis of 6-(Difluoromethoxy)pyridin-2-amine (Final Product)

-

Reagents & Setup: In a sealed tube, combine 6-chloropyridin-2-amine (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and anhydrous DMF (15 mL/g of starting material).

-

Execution: Heat the reaction mixture to 120 °C for 6-8 hours. The chlorodifluoroacetate salt decarboxylates in situ to generate the difluorocarbene, which is trapped to form the difluoromethoxy group. Monitor the reaction by LC-MS.

-

Workup & Purification: Cool the reaction to room temperature and carefully pour it into ice water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the final compound.

Characterization Protocol (Self-Validation)

-

Identity Confirmation:

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition matches C₆H₆F₂N₂O.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The data must be consistent with the proposed structure, including the characteristic H-F and C-F coupling patterns for the -OCHF₂ group.

-

-

Purity Assessment:

-

Analyze the final product by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase. The purity should be ≥95% for use in subsequent biological assays or synthetic steps.

-

Determine the melting point. A sharp melting point is indicative of high purity.

-

Safety and Handling

Comprehensive hazard data for 6-(Difluoromethoxy)pyridin-2-amine is not widely available.[3][4] Therefore, caution is advised, and the compound should be handled as potentially hazardous.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound is stable under recommended storage conditions.[4]

-

Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations, typically via a licensed chemical destruction facility.[4]

Conclusion

6-(Difluoromethoxy)pyridin-2-amine is more than a simple chemical reagent; it is a strategically designed molecular tool. Its structure is a testament to the power of fluorine chemistry in modulating the core properties of a privileged scaffold. The strong electron-withdrawing nature of the difluoromethoxy group significantly alters the basicity of the pyridine ring, while simultaneously offering advantages in metabolic stability and lipophilicity. These features, combined with the synthetic versatility of the 2-amino group, firmly establish 6-(difluoromethoxy)pyridin-2-amine as a high-value building block for the next generation of pharmaceuticals and agrochemicals.

References

-

Chemsrc. (2025). 2,6-Diaminopyridine | CAS#:141-86-6. Available at: [Link]

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

PubChem. 6-(difluoromethoxy)pyridin-2-amine (C6H6F2N2O). Available at: [Link]

-

PubChem. 6-(2,2-difluoroethoxy)pyridin-2-amine. Available at: [Link]

-

PubChem. 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole. Available at: [Link]

-

PubChem. 2-(difluoromethoxy)-1H-pyridin-2-amine. Available at: [Link]

- Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.

-

RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

-

ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Available at: [Link]

-

PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Available at: [Link]

-

MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

-

RSC Publishing. N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

-

MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

-

RSC Publishing. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Available at: [Link]

-

GalChimia. (2020). Easy Access to 2-Aminopyridines. Available at: [Link]

-

PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - 6-(difluoromethoxy)pyridin-2-amine (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]

Starting materials for 6-(Difluoromethoxy)pyridin-2-amine synthesis

The following technical guide details the strategic synthesis of 6-(Difluoromethoxy)pyridin-2-amine . This document is structured for organic chemists and process development scientists, focusing on the most scalable, safety-conscious, and chemically robust pathway: the O-difluoromethylation of a protected pyridone precursor via difluorocarbene insertion .

Executive Summary

The moiety 6-(difluoromethoxy)pyridin-2-amine represents a high-value pharmacophore in medicinal chemistry.[1][2][3] The difluoromethoxy group (

Synthesizing this motif is chemically non-trivial due to two primary challenges:

-

Regioselectivity: The starting material, 6-aminopyridin-2-ol, exists in a tautomeric equilibrium with 6-amino-2-pyridone, leading to competition between N-alkylation (undesired) and O-alkylation (desired).[1][2]

-

Difluorocarbene Handling: The introduction of the

group typically requires difluorocarbene (

This guide recommends a Protection-Insertion-Deprotection strategy using Sodium Chlorodifluoroacetate (SCDA) as the solid-state carbene source, avoiding the use of gaseous ozone-depleting substances like Chlorodifluoromethane (Freon-22).[1][2]

Critical Analysis of Starting Materials[4][5][6]

The success of this synthesis hinges on the purity and selection of the primary scaffold and the difluoromethylating agent.

Primary Scaffold: 6-Aminopyridin-2-ol[1][2]

-

Synonyms: 2-Amino-6-hydroxypyridine; 6-Amino-2(1H)-pyridone.[1][2]

-

Chemical Behavior: This compound is amphoteric.[2] In solution, it favors the pyridone (lactam) tautomer.[2] Direct alkylation without protection invariably leads to a mixture of N-ring alkylation, N-exocyclic alkylation, and O-alkylation.[1][2]

-

Specification Requirement: Purity >98% by HPLC. Presence of 2,6-diaminopyridine (a common impurity) will lead to inseparable bis-difluoromethylated byproducts.[1][2]

Difluoromethylating Agent: Sodium Chlorodifluoroacetate (SCDA)[1][2][7][8]

-

Role: Thermal precursor to difluorocarbene (

).[1][2] -

Advantages over Freon-22: SCDA is a stable solid, allows for precise stoichiometric weighing, and generates carbene in situ at temperatures >90°C, matching the activation energy required for O-insertion.

-

Handling: Hygroscopic.[2] Must be stored in a desiccator.[2] Water content >1% quenches the carbene to form carbon monoxide and HF.

Strategic Reaction Pathway

The following logic flow illustrates the necessity of the "Protection First" approach to force O-selectivity.

Figure 1: Strategic divergence between direct alkylation (prone to failure) and the protected route.[1][2]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. It utilizes a self-validating workflow where the disappearance of the specific "pyridone" carbonyl stretch in IR or the shift in NMR signals confirms the reaction progress.

Phase 1: Chemoselective Amine Protection

Objective: Mask the exocyclic amine to prevent competitive alkylation and increase the lipophilicity of the substrate for the subsequent step.

-

Charge a 100 mL round-bottom flask with 6-aminopyridin-2-ol (1.10 g, 10.0 mmol) and Dichloromethane (DCM) (30 mL).

-

Add Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol) and a catalytic amount of DMAP (122 mg, 1.0 mmol).

-

Stir at room temperature for 4 hours. Monitoring: TLC (50% EtOAc/Hexane) should show consumption of the polar starting material.

-

Workup: Wash with 1M HCl (to remove DMAP), then Brine. Dry over Na₂SO₄ and concentrate.

-

Yield Check: Expect ~2.0 g of white solid (tert-butyl (6-oxo-1,6-dihydropyridin-2-yl)carbamate).

Phase 2: O-Difluoromethylation (The Critical Step)

Objective: Insert difluorocarbene into the oxygen nucleophile.[1][2]

Mechanism: SCDA decarboxylates to form

| Reagent | MW | Equiv.[2][4][5][6][7] | Mass/Vol | Role |

| N-Boc Intermediate | 210.23 | 1.0 | 2.10 g | Substrate |

| SCDA | 152.46 | 2.5 | 3.81 g | Carbene Source |

| K₂CO₃ | 138.21 | 3.0 | 4.14 g | Base |

| DMF | - | - | 20 mL | Solvent (Anhydrous) |

Protocol:

-

Setup: Use a sealed tube or a flask with a reflux condenser under Nitrogen. Safety Note: Evolution of CO₂ occurs; ensure venting is possible but controlled.

-

Dissolve the N-Boc intermediate in anhydrous DMF. Add K₂CO₃.

-

Heat the mixture to 100°C .

-

Addition: Add the SCDA in 5 portions over 1 hour.

-

Why? Dumping all SCDA at once leads to a high concentration of

, which dimerizes to tetrafluoroethylene (gas) rather than reacting with the substrate. Slow addition maintains a low steady-state concentration of carbene, favoring the reaction with the nucleophile.

-

-

Reaction: Stir at 100°C for an additional 4–6 hours.

-

Quench: Cool to RT. Pour into water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Flash chromatography is usually required to separate the O-isomer (major) from any N-alkylated byproducts.[1][2]

Phase 3: Deprotection

Objective: Removal of the Boc group to release the free amine.

-

Dissolve the purified intermediate in DCM (10 mL).

-

Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

-

Stir at RT for 2 hours.

-

Neutralization: Carefully quench with saturated NaHCO₃ (aq) until pH 8. Caution: Foaming.

-

Extraction: Extract with DCM.

-

Final Isolation: Evaporate solvent to yield 6-(difluoromethoxy)pyridin-2-amine .

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Low Yield in Phase 2 | Carbene dimerization (TFE formation).[1][2][6] | Add SCDA more slowly. Increase temperature slightly (to 105°C) to ensure rapid insertion. |

| N-Alkylation Observed | Tautomeric equilibrium favoring lactam.[1][2] | Switch solvent to Acetonitrile (if solubility permits) or use Cs₂CO₃ instead of K₂CO₃. Cesium coordinates the hard oxygen, promoting O-alkylation. |

| Black Tar Formation | Polymerization of TFE. | Reaction is too concentrated. Dilute the reaction mixture (0.2 M concentration is ideal). |

Analytical Validation[2]

-

¹⁹F NMR: This is the definitive test.

References

-

Zafrani, Y., et al. (2009).[2] "Sodium chlorodifluoroacetate (SCDA): A practical difluorocarbene reagent."[1][2][8] Tetrahedron, 65(27), 5278-5283.[1][2] Link[1][2]

-

Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols and Pyridinols." Angewandte Chemie International Edition, 52(7), 2092-2095.[1][2] Link[1][2]

-

Pfizer Inc. (2016).[1][2] "Patent WO2016183116: Pyridinone derivatives."[2] (Describes similar difluoromethylation conditions on pyridine scaffolds). Link[1][2]

-

Zheng, J., et al. (2013).[2] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(20), 5346–5349. (Provides mechanistic insight into SCDA behavior). Link[1][2]

Sources

- 1. 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | C45H46F2N10O5S | CID 11578791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Preserving the Integrity of a Key Pharmaceutical Intermediate: A Technical Guide to the Stability and Storage of 6-(Difluoromethoxy)pyridin-2-amine

For Immediate Release

In the fast-paced world of drug discovery and development, the stability and purity of chemical intermediates are paramount. This technical guide offers an in-depth analysis of the stability and optimal storage conditions for 6-(Difluoromethoxy)pyridin-2-amine, a critical building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who handle this and similar fluorinated pyridine derivatives.

Introduction: The Significance of 6-(Difluoromethoxy)pyridin-2-amine in Medicinal Chemistry

6-(Difluoromethoxy)pyridin-2-amine, with the molecular formula C₆H₆F₂N₂O and a molecular weight of 160.12 g/mol , is a pyridine derivative of significant interest in medicinal chemistry.[1][2] The incorporation of the difluoromethoxy group (-OCF₂H) can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a valuable moiety in the design of new drugs.[1] Understanding the inherent stability of this intermediate is crucial for ensuring the integrity of synthetic pathways and the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-(Difluoromethoxy)pyridin-2-amine is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂O | [1][2] |

| Molecular Weight | 160.12 g/mol | [1][2] |

| Appearance | Solid (typical) | Inferred from related compounds |

| pKa | 4.9 ± 0.2 | Smolecule |

The electron-withdrawing nature of the difluoromethoxy group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and stability.

Key Stability Considerations and Degradation Pathways

The stability of 6-(Difluoromethoxy)pyridin-2-amine is influenced by several factors, including moisture, temperature, and light. Understanding these vulnerabilities is key to preventing degradation.

Hydrolytic Instability: The Primary Concern

The most significant stability concern for 6-(Difluoromethoxy)pyridin-2-amine is its susceptibility to hydrolysis. The difluoromethoxy group is the primary site of this chemical vulnerability.[1] In the presence of moisture, the compound can undergo cleavage at the difluoromethoxy linkage.[1] This degradation proceeds via nucleophilic attack on the carbon atom of the difluoromethoxy group, leading to the formation of 6-hydroxypyridin-2-amine and difluoromethanol.[1]

Quantitative studies have shown that this degradation can be relatively rapid, with a reported half-life of approximately 10 days under wet conditions at room temperature.[1] This underscores the critical importance of protecting the compound from moisture.

Diagram of Hydrolytic Degradation

Caption: Proposed hydrolytic degradation pathway.

Thermal Stability

Photostability

Fluorinated aromatic compounds can be susceptible to photodegradation. According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is a crucial part of stress testing for new drug substances.[3][4][5][6][7] While specific photostability studies on 6-(difluoromethoxy)pyridin-2-amine have not been identified in the public domain, it is best practice to protect the compound from light to prevent potential degradation. Exposure to UV or visible light could potentially lead to the formation of unwanted byproducts.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 6-(Difluoromethoxy)pyridin-2-amine, the following storage and handling protocols are recommended:

Storage Conditions:

-

Temperature: Store in a cool location. Refrigeration (2-8 °C) is advisable for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

-

Container: Use tightly sealed, opaque containers to protect from moisture and light. Amber glass vials with a secure cap are a suitable option.

-

Environment: Store in a dry and well-ventilated area, away from heat sources and direct sunlight.

Handling Procedures:

-

Handle the compound in a controlled environment with low humidity, such as a glove box or a dry room, to minimize exposure to moisture.

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the toxicological properties have not been fully elucidated.[1]

-

Avoid contact with strong oxidizing agents, as these are generally incompatible with aminopyridine derivatives.

Experimental Workflow for Stability Assessment

Caption: A typical workflow for a forced degradation study.

Incompatible Materials

To prevent unintended reactions and degradation, avoid storing or handling 6-(Difluoromethoxy)pyridin-2-amine with the following:

-

Strong Oxidizing Agents: Can potentially oxidize the amino group.

-

Strong Acids and Bases: May catalyze hydrolysis or other degradation reactions.

-

Moisture: As detailed above, water is a key reactant in the primary degradation pathway.

Retest and Shelf Life Considerations

For chemical reagents without a specified expiration date, it is a common industry practice to consider a retest date. A conservative approach would be to re-evaluate the purity of 6-(Difluoromethoxy)pyridin-2-amine after a defined period, for instance, every 12-24 months, especially if the container has been opened. If the compound is stored under the recommended ideal conditions, a longer shelf life can be expected.